Ethyl 3-aminocrotonate

Description

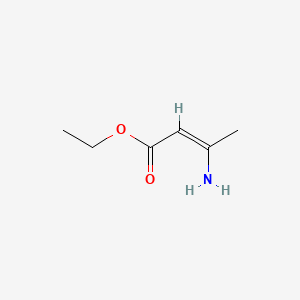

Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-3-aminobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMPTULBFPFSEQ-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-34-6, 7318-00-5 | |

| Record name | Ethyl 3-aminocrotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-aminocrotonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-aminocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-aminocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-aminocrotonate (CAS 626-34-6): Properties, Synthesis, and Applications

Introduction

Ethyl 3-aminocrotonate, a β-enamino ester (CAS No. 626-34-6), stands as a cornerstone intermediate in the fields of organic synthesis and medicinal chemistry. Its unique electronic and structural characteristics, featuring a conjugated system with an amino group and an ester, impart a versatile reactivity profile that makes it an invaluable synthon for constructing a wide array of complex molecules.[1] This guide provides an in-depth exploration of its physicochemical properties, established synthetic protocols, core reactivity, and significant applications, with a particular focus on its role in the development of pharmacologically active heterocyclic compounds. For researchers and drug development professionals, a thorough understanding of this molecule is critical to leveraging its full potential in creating novel molecular architectures.[2]

Physicochemical and Spectroscopic Profile

This compound is typically a colorless to light yellow solid at room temperature, which may also present as a clear liquid if melted.[3] A key handling consideration is its sensitivity to air and moisture; the compound is hygroscopic and should be stored accordingly under an inert atmosphere in a cool, dry place to maintain its integrity.[4][5]

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 626-34-6 | |

| Molecular Formula | C₆H₁₁NO₂ | [6] |

| Molecular Weight | 129.16 g/mol | [7] |

| Appearance | Colorless to white to pale cream/yellow fused solid | [3] |

| Melting Point | 33-35 °C | [8] |

| Boiling Point | 210-215 °C | [8] |

| Density | 1.022 g/mL at 25 °C | [8] |

| Solubility | Soluble in water (26 g/L at 25 °C) | [4][8] |

| Flash Point | 97 °C (206.6 °F) - closed cup |

Spectroscopic Data

Structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.

-

¹H-NMR: The proton NMR spectrum is characteristic of the enamine structure. A study utilizing DMSO-d₆ as a solvent reported the following key shifts: a triplet for the ethyl CH₃ protons (~1.1-1.2 ppm), a quartet for the ethyl CH₂ protons (~3.9-4.0 ppm), a singlet for the vinyl proton (~4.3 ppm), a singlet for the methyl group on the double bond (~1.8 ppm), and two broad singlets for the NH₂ protons (~6.9 and ~7.7 ppm).[9] The presence of these signals confirms the predominant Z-enamine tautomer in solution.[9]

-

¹³C-NMR: The carbon spectrum shows distinct signals for the carbonyl carbon (~170.5 ppm), the two olefinic carbons (~160.6 ppm for C-NH₂ and ~83.7 ppm for the α-carbon), the ethyl group carbons, and the methyl group carbon.[6]

-

IR Spectroscopy: The infrared spectrum displays characteristic absorption bands corresponding to N-H stretching of the amine group, C=O stretching of the ester, and C=C stretching of the enamine system.[10]

-

Mass Spectrometry: Mass spectral analysis confirms the molecular weight of 129.16 g/mol .[7][11] ChemicalBook provides access to various spectra including Raman, IR, MS, and NMR for this compound.[12]

Synthesis of this compound

The most prevalent and efficient synthesis of this compound involves the condensation reaction between ethyl acetoacetate and a source of ammonia.[4] This method is well-established and allows for scalable production.[1]

Synthetic Mechanism and Protocol

The reaction proceeds via the formation of an enamine from the nucleophilic attack of ammonia on the ketone carbonyl of ethyl acetoacetate, followed by dehydration. Catalysts can be employed to facilitate the proton transfers necessary for the condensation and dehydration steps.[13]

Below is a representative laboratory protocol based on the reaction with ammonium carbamate.

Experimental Protocol: Synthesis via Ammonium Carbamate

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in methanol.

-

Reaction Initiation: To this solution, add ammonium carbamate (1.0 eq) in one portion at room temperature (20 °C).[6]

-

Reaction Monitoring: Stir the resulting suspension. The solid material will typically dissolve over 1.5 hours to yield a clear yellow solution.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., SiO₂, cyclohexane/EtOAc 1:1).[6]

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. The resulting yellow liquid is crude this compound, often of sufficient purity for subsequent steps.[6] A reported yield for this procedure is quantitative.[6]

An alternative approach utilizes a continuous flow reactor, mixing ethyl acetoacetate with an aqueous ammonia solution (25%) at 50 °C, which can achieve yields as high as 94%.[6][8]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from ethyl acetoacetate.

Caption: General workflow for the synthesis of this compound.

Core Reactivity: The Ambident Nucleophile

The synthetic versatility of this compound stems from its nature as an ambident nucleophile.[13] The enamine system allows for nucleophilic attack to occur at two distinct sites: the nitrogen atom and the α-carbon. This dual reactivity is fundamental to its role as a synthon.

-

N-Nucleophilicity: The lone pair of electrons on the nitrogen atom can attack electrophiles, leading to N-acylation or N-alkylation . N-acylation with acid chlorides, for example, produces enamides, which are themselves valuable synthetic intermediates.[13][14]

-

C-Nucleophilicity: The electron-rich α-carbon is also a potent nucleophilic center. Reactions at this site, such as C-acylation , yield enaminones. The regioselectivity between N- and C-acylation can often be controlled by the reaction conditions and the nature of the electrophile.[13]

Caption: Nucleophilic sites of this compound.

Key Applications in Heterocyclic Synthesis

This compound is a premier building block for a multitude of heterocyclic systems that form the core of many pharmaceutical agents.[1][2]

The Hantzsch Pyridine Synthesis

The most iconic application of this compound (or its in-situ generated precursor) is the Hantzsch Pyridine Synthesis, first reported in 1881.[13] This multi-component reaction is a robust method for creating 1,4-dihydropyridines (1,4-DHPs).[15] These DHPs are of immense pharmacological importance, serving as the scaffold for a major class of calcium channel blockers used to treat cardiovascular diseases, including drugs like Nifedipine, Felodipine, and Amlodipine.[13][15][16]

The synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate, which forms the enamine in situ with ammonia), and a nitrogen donor.[15] The reaction mechanism involves three key stages:

-

Knoevenagel Condensation: An aldehyde reacts with one equivalent of a β-ketoester to form an α,β-unsaturated carbonyl compound.[16]

-

Michael Addition: The enamine (this compound) performs a Michael addition to the α,β-unsaturated intermediate.[13][16]

-

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to form the stable 1,4-dihydropyridine ring.[13]

The 1,4-DHP product can then be oxidized to the corresponding aromatic pyridine derivative.[15]

Caption: The Hantzsch Pyridine Synthesis pathway.

Synthesis of Other Heterocycles

Beyond the Hantzsch synthesis, this compound is a precursor to other important heterocyclic scaffolds, including:

-

Quinolones: Used to construct the quinolone core found in many antibacterial agents.[13]

-

Pyrroles: Participates in various cyclization strategies to form substituted pyrroles.[13]

-

Pyrazolones and Pyridinones: Serves as a starting material for these heterocycles through reactions with hydrazines and other suitable reagents.[13]

Safety and Handling

This compound is classified as a corrosive substance that requires careful handling to ensure laboratory safety.[17]

-

Primary Hazards: It causes severe skin burns and eye damage and may cause respiratory irritation.[7] It is also a lachrymator, meaning it can cause tearing.[17]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Avoid generating dust and wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[5][17] Due to its hygroscopic and air-sensitive nature, storage under an inert gas (e.g., argon or nitrogen) is recommended.[4][5]

-

First Aid: In case of contact, immediate and thorough rinsing is critical. For eye contact, rinse cautiously with water for at least 15-30 minutes, removing contact lenses if possible, and seek immediate medical attention.[5][17] For skin contact, flush with plenty of water for at least 15 minutes while removing contaminated clothing.[17] If inhaled, move the person to fresh air.[18] Do not induce vomiting if swallowed; rinse mouth and get immediate medical aid.[17]

GHS Hazard and Precautionary Statements

| Classification | Code | Statement |

| Hazard | H314 | Causes severe skin burns and eye damage.[7] |

| Hazard | H335 | May cause respiratory irritation.[7] |

| Precaution | P260 | Do not breathe dust. |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Precaution | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| Precaution | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Precaution | P310 | Immediately call a POISON CENTER or doctor/physician.[18] |

Conclusion

This compound is more than a simple chemical intermediate; it is a powerful and versatile tool in the arsenal of the synthetic chemist. Its ambident nucleophilicity, coupled with its straightforward synthesis, makes it an indispensable building block for a vast range of valuable compounds. Its central role in the Hantzsch synthesis of 1,4-dihydropyridines underscores its profound impact on drug development. A comprehensive understanding of its properties, reactivity, and handling requirements enables researchers to harness its potential safely and effectively, paving the way for innovations in both academic research and the pharmaceutical industry.

References

-

GPE Scientific. (2025). Exploring the Chemical Properties and Synthesis of this compound (CAS 626-34-6). Retrieved from [Link]

-

GPE Scientific. (n.d.). This compound: Applications in Feed Additives and Beyond. Retrieved from [Link]

-

Godavari Biorefineries Ltd. (2016). Material Safety Data Sheet - Ethyl-3-Aminocrotonate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound, 626-34-6. Retrieved from [Link]

-

GPE Scientific. (n.d.). This compound: A Key Pharmaceutical Intermediate and Its Applications. Retrieved from [Link]

-

Godavari Biorefineries Ltd. (2022). This compound Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637551, this compound. Retrieved from [Link]

-

Tan, V. M., Nguyen, N., Thanh, L., & Duc, D. (2019). Study on factors influencing synthesis of this compound. ResearchGate. Retrieved from [Link]

-

Indian Journal of Chemistry, Sec B. (2021). Systematic study on acylation of mthis compound with acid chlorides of aliphatic, aromatic and α,β-unsaturated carboxylic acids. Retrieved from [Link]

- Google Patents. (2012). WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines.

-

ResearchGate. (2019). ¹H-NMR of compound (I) ¹H-NMR spectroscopies of the ethyl.... Retrieved from [Link]

-

Glindia. (n.d.). Mthis compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Godavari Biorefineries Ltd. (n.d.). Ethyl 3-amino crotonate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

-

Labware E-shop. (n.d.). This compound, 98.5%. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. nbinno.com [nbinno.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 626-34-6 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. This compound(626-34-6) Raman spectrum [chemicalbook.com]

- 13. This compound | 626-34-6 | Benchchem [benchchem.com]

- 14. op.niscpr.res.in [op.niscpr.res.in]

- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. godavaribiorefineries.com [godavaribiorefineries.com]

- 18. godavaribiorefineries.com [godavaribiorefineries.com]

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-Aminocrotonate from Ethyl Acetoacetate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of ethyl 3-aminocrotonate, a pivotal intermediate in modern organic and medicinal chemistry. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings, process optimization, and practical applications of this versatile compound, grounding theoretical principles in field-proven experimental protocols.

Strategic Importance of this compound

This compound, a β-enamino ester, is a highly valued synthon in organic synthesis.[1] Its significance stems from its ambident nucleophilic character, possessing reactive sites at both the α-carbon and the nitrogen atom, which allows it to serve as a versatile building block for a wide array of complex molecules.[1]

Historically, its prominence is intrinsically linked to the Hantzsch Pyridine Synthesis , a classic multi-component reaction first reported in 1881.[1][2] In this reaction, the in-situ formation of this compound from ethyl acetoacetate and ammonia is a critical step for producing 1,4-dihydropyridines.[1][3] These scaffolds are the backbone of numerous pharmaceutical agents, most notably calcium channel blockers like nifedipine, amlodipine, and felodipine, used in treating cardiovascular diseases.[2][4][5] Beyond this, its utility extends to the synthesis of other vital heterocyclic systems, including quinolones, pyrroles, and oxazoles.[1][4]

The Core Transformation: Mechanistic Insights

The synthesis of this compound is fundamentally an enamine formation reaction. It involves the condensation of a β-keto ester (ethyl acetoacetate) with a nitrogen source, typically ammonia or an ammonia surrogate like ammonium acetate.[1]

The reaction proceeds through a well-understood mechanism:

-

Nucleophilic Attack: The nitrogen atom of the ammonia source performs a nucleophilic attack on the electrophilic carbonyl carbon of the ketone group in ethyl acetoacetate.

-

Carbinolamine Formation: This initial attack forms a tetrahedral intermediate known as a carbinolamine.[6]

-

Dehydration: The carbinolamine is unstable and readily undergoes dehydration (loss of a water molecule). This step is often facilitated by a mild acid catalyst, which protonates the hydroxyl group, turning it into a better leaving group (water).[1][7]

-

Enamine Product: The elimination of water results in the formation of a carbon-nitrogen double bond, which tautomerizes to the more stable conjugated enamine structure of this compound.

Caption: Figure 1: Reaction Mechanism of this compound Synthesis.

Experimental Design: Protocols and Optimization

The efficiency of the synthesis is highly dependent on reaction conditions. Below are two field-proven protocols—a classical batch synthesis and a modern continuous flow approach—followed by a discussion of key optimization parameters.

Protocol 1: Batch Synthesis with Ammonium Acetate

This method is widely used in laboratory settings due to its simplicity and high yields. Ammonium acetate serves as both the ammonia source and a mild acid catalyst.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add methanol as the solvent.

-

Reagents: Add ammonium acetate (3.0 molar equivalents) to the flask and stir until dissolved or well-suspended.

-

Addition: Add ethyl acetoacetate (1.0 molar equivalent) to the solution.[4]

-

Reaction: Stir the resulting solution at room temperature for 20 hours.[4][5]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a solvent system such as 1:1 cyclohexane/ethyl acetate or 25% ethyl acetate in hexanes.[4][8]

-

Workup: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent, yielding the crude product.

-

Purification: The product can be purified further by vacuum distillation if necessary, though often the crude product is of sufficient purity for subsequent steps.

Protocol 2: Continuous Flow Synthesis

Continuous flow technology offers superior control over reaction parameters, enhanced safety, and scalability, making it ideal for industrial production.[1][9]

Step-by-Step Methodology:

-

Setup: A continuous flow system is assembled using a tubular reactor (e.g., SS316), pumps for reagent delivery, and a T-mixer to ensure efficient mixing.[8][9]

-

Reagent Streams: Prepare two separate streams: one of pure ethyl acetoacetate and another of a 25% aqueous ammonia solution.[8][9]

-

Reaction: Pump the two streams into the T-mixer at a molar ratio of 1:3 (ethyl acetoacetate to ammonia). The mixed stream then enters the tubular reactor, which is heated to 50°C.[8][9]

-

Residence Time: The flow rates are adjusted to achieve a residence time of approximately 22 minutes within the reactor.[8][9]

-

Collection: The product stream exiting the reactor is collected. The yield under these conditions can reach up to 94%.[8][9]

Workflow Visualization

Caption: Figure 2: General Experimental Workflow.

Optimization of Reaction Parameters

The yield and purity of this compound are critically influenced by several factors. The optimal conditions often represent a trade-off between reaction rate, yield, and the formation of by-products.

| Parameter | Condition | Effect on Yield | Reference |

| Temperature | 20°C to 60°C | Yield can increase with temperature in flow synthesis (e.g., 84% at 30°C to 94% at 50°C), but may decrease in some batch setups at higher temperatures.[1][9] | [1][9] |

| Reaction Time | 4 to 28 hours (Batch) | Yield increases up to an optimum time (e.g., 92.1% at 20 hours), then may decrease due to by-product formation.[10] | [10] |

| Molar Ratio | 0.5:1 to 5.0:1 | For ammonium acetate:ethyl acetoacetate, yield increases up to a 3.0:1.0 ratio (92.1%), then declines.[4][5][10] | [4][5][10] |

| Solvent | Various | Methanol is often optimal (92.1% yield). Solvent-free conditions are also viable (78.3% yield) and environmentally favorable.[5] | [5] |

Product Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

-

¹H-NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals in CDCl₃ include a singlet for the vinyl proton (~4.30 ppm), a quartet for the ethyl CH₂ group (~3.90 ppm), a singlet for the methyl group on the double bond (~1.71 ppm), and a triplet for the ethyl CH₃ group (~1.06 ppm). The NH₂ protons appear as a broad singlet (~7.62 ppm).[8] In DMSO-d₆, the two NH₂ protons may appear as separate singlets.[5][11]

-

¹³C-NMR Spectroscopy: The carbon spectrum in CDCl₃ shows characteristic peaks for the carbonyl carbon (~170.5 ppm), the amine-bearing carbon (~160.6 ppm), the vinyl carbon (~83.7 ppm), and the carbons of the ethyl and methyl groups.[8]

-

Infrared (IR) Spectroscopy: Key vibrational bands include N-H stretching for the amine group, C=O stretching for the ester, and C=C stretching for the alkene.

-

Mass Spectrometry (MS): The molecular ion peak confirms the molecular weight of 129.16 g/mol .[8]

Safety and Handling

Ensuring a safe laboratory environment is paramount when performing this synthesis. All personnel must be trained on the hazards associated with the chemicals involved.

-

Ethyl Acetoacetate: This compound is flammable and can cause irritation to the skin, eyes, and respiratory tract.[12][13] It should be handled in a well-ventilated fume hood away from ignition sources.[12][14]

-

Ammonia (Aqueous): Ammonia solutions are corrosive and can cause severe skin burns and eye damage.[15] Inhalation can lead to respiratory irritation.[15]

-

Ammonium Acetate: While less hazardous than aqueous ammonia, it can cause irritation upon contact with skin, eyes, or upon inhalation.[16]

-

This compound (Product): The final product is classified as causing severe skin burns and eye damage.[17]

Required Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile).

-

Splash-resistant safety goggles or a face shield.

-

A flame-resistant lab coat.

-

When working with concentrated ammonia or in poorly ventilated areas, a respirator with an appropriate cartridge is necessary.[13][15]

All reagents should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids and oxidizing agents.[13][16]

Conclusion

The synthesis of this compound from ethyl acetoacetate is a robust and highly important transformation in organic chemistry. Its role as a key precursor in the Hantzsch synthesis and other heterocyclic constructions solidifies its value in the pharmaceutical and chemical industries. By understanding the underlying reaction mechanism and systematically optimizing key parameters, researchers can achieve high yields of this versatile intermediate. Both traditional batch and modern continuous flow methods offer viable pathways for its production, with the choice depending on the desired scale and available resources. Adherence to strict safety protocols is non-negotiable to ensure the well-being of all scientific personnel involved in this synthesis.

References

- Ethyl 3-aminocroton

- ETHYL 3-AMINOCROTON

- Synthesis of ethyl 3-aminocroton

- STUDY ON FACTORS INFLUENCING SYNTHESIS OF ETHYL 3-AMINOCROTON

- Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl....

- study on factors influencing synthesis of this compound nghiên cứu các yếu tố ảnh hưởng đến tổng hợp ethyl 3-aminocrotonat.

- Hantzsch Pyridine Synthesis | PDF. Scribd.

- Hantzsch pyridine synthesis. Wikipedia.

- General equation for the β‐enamino ester synthesis

- β-enamino ester synthesis by amin

- PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF BETA-AMINO CROTONATE.

- Systematic study on acylation of mthis compound with acid chlorides of aliphatic, arom

- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PubMed Central - NIH.

- Synthesis of functionalised β-keto amides by aminoacylation/domino fragment

- Enamines. Master Organic Chemistry.

- Enamine. Wikipedia.

- Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.

- Ethyl 3-aminocroton

- US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters.

- Ethyl Acetate: Uses and Safety Tips. KHA Online-SDS.

- Ethyl Acetate Hazards and Safety Measures. CloudSDS.

- Ethyl 3-amino croton

- Sourcing High-Quality this compound: A Guide for Industrial Procurement. [Source not specified].

- This compound | C6H11NO2 | CID 637551. PubChem - NIH.

- This compound, 98+% 500 g | Buy Online | Thermo Scientific Chemicals. thermofisher.com.

- FR2632303A1 - PROCESS FOR THE PREPARATION OF Mthis compound.

- Ethyl croton

- Safety Data Sheet: Acetic acid ethyl ester. Carl ROTH.

- Ethyl 3-aminocroton

- Ammonium Acetate - Safety D

- The Spectra of Ethyl Croton

- What Are The Safety Precautions For Handling Ammonia?. Chemistry For Everyone.

Sources

- 1. This compound | 626-34-6 | Benchchem [benchchem.com]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 4. khcn.haui.edu.vn [khcn.haui.edu.vn]

- 5. researchgate.net [researchgate.net]

- 6. Enamine - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. data.epo.org [data.epo.org]

- 10. This compound | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Ethyl Acetate: Uses and Safety Tips - KHA Online-SDS [kha.com]

- 13. Ethyl Acetate Hazards and Safety Measures | CloudSDS [cloudsds.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. m.youtube.com [m.youtube.com]

- 16. fishersci.com [fishersci.com]

- 17. This compound | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 3-aminocrotonate chemical structure and reactivity

An In-Depth Technical Guide to Ethyl 3-Aminocrotonate: Structure, Reactivity, and Synthetic Utility

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound (CAS No. 626-34-6). We will delve into the core principles governing its chemical behavior, from its fundamental structure and tautomeric nature to its versatile reactivity as a key building block in modern organic synthesis. The insights provided herein are grounded in established chemical literature and aim to explain the causality behind its synthetic applications, empowering scientists to leverage this powerful synthon effectively.

Introduction: The Versatile β-Enamino Ester Synthon

This compound is a highly functionalized organic molecule belonging to the class of β-enamino esters.[1] Its structure, which features a conjugated system incorporating an amine, a carbon-carbon double bond, and an ester group, imparts a unique and versatile reactivity profile.[1][2] This compound is not merely a stable chemical but a powerful synthon—a conceptual unit for retrosynthetic analysis—that serves as a cornerstone intermediate for the construction of a vast array of complex molecules, particularly nitrogen-containing heterocycles.[3][4][5] Its utility is most famously demonstrated in multicomponent reactions like the Hantzsch pyridine synthesis, which has been a foundational method for producing medicinally important scaffolds for over a century.[3][6] This guide will provide an in-depth exploration of its properties, synthesis, and reactivity, offering both theoretical understanding and practical, field-proven protocols.

Chemical Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of its molecular architecture. Understanding its fundamental properties is the first step toward mastering its application.

IUPAC Name: ethyl (2E)-3-aminobut-2-enoate[7] CAS Number: 626-34-6 (for the E/Z mixture, with 7318-00-5 also being associated)[7][8][9] Molecular Formula: C₆H₁₁NO₂[7][10] Molecular Weight: 129.16 g/mol [7][10][11]

Caption: Chemical structure of this compound.

Physicochemical Data

The physical properties of this compound are critical for its handling, storage, and use in reactions. It is a low-melting solid or liquid that is sensitive to air and moisture.[12][13]

| Property | Value | Source(s) |

| Appearance | White to cream or pale yellow solid/liquid | [2][13] |

| Melting Point | 33-35 °C | [11][12][14] |

| Boiling Point | 210-215 °C | [11][12][14] |

| Density | 1.022 g/mL at 25 °C | [11][14] |

| Solubility in Water | 26 g/L at 25 °C | [12][14][15] |

| Flash Point | 97 °C (206.6 °F) - closed cup | [11] |

| Sensitivity | Air and moisture sensitive, hygroscopic | [12][13][15] |

Tautomerism: The Enamine-Imine Duality

A core concept essential to understanding the reactivity of this compound is its existence as a pair of tautomers: the enamine and the imine form. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[16][17] For this compound, the equilibrium lies heavily in favor of the more stable, conjugated enamine tautomer.[3]

Caption: Enamine-Imine tautomeric equilibrium.

This equilibrium is the source of its dual reactivity. The enamine form is electron-rich and acts as a potent carbon nucleophile at the α-carbon (the carbon adjacent to the ester).[3][18] Conversely, the imine tautomer, though minor, can be considered electrophilic at the carbon of the C=N double bond.[18] This dynamic allows the molecule to react with a wide range of both electrophiles and nucleophiles.

Synthesis of this compound

The most common and industrially scalable synthesis of this compound involves the condensation reaction between ethyl acetoacetate and a source of ammonia.[3][12] This reaction is efficient and can be performed using various ammonia sources, including aqueous ammonia, ammonium acetate, or ammonium carbamate.[12][19][20]

Caption: General workflow for synthesizing this compound.

Experimental Protocol: Synthesis from Ethyl Acetoacetate and Ammonium Carbamate

This protocol is adapted from a documented, high-yield procedure and represents a reliable method for laboratory-scale synthesis.[19]

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Ammonium carbamate (1.0 eq)

-

Methanol (solvent)

-

Round-bottom flask with magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a solution of ethyl acetoacetate (e.g., 19.4 mL, 154 mmol) in methanol (160 mL) in a round-bottom flask, add ammonium carbamate (e.g., 11.7 g, 154 mmol) in one portion.

-

Stir the resulting suspension at room temperature (approx. 20 °C) for 1.5 hours. During this time, the solid material will dissolve, yielding a clear yellow solution.[19]

-

Once the reaction is complete (can be monitored by TLC), concentrate the reaction mixture to dryness using a rotary evaporator.

-

The resulting product is this compound as a yellow liquid in nearly quantitative yield, which can be used in subsequent steps without further purification.[19]

Causality: The choice of ammonium carbamate is efficient as it serves as a convenient solid source of ammonia in situ. Methanol is an effective polar solvent that facilitates the dissolution of reactants. The reaction proceeds readily at room temperature, making it an energy-efficient transformation.

Core Reactivity: The Ambident Nucleophile

The synthetic utility of this compound is dominated by its character as an ambident nucleophile .[3] This means it possesses two distinct nucleophilic centers: the nitrogen atom and the α-carbon. The site of electrophilic attack is highly dependent on the reaction conditions and the nature of the electrophile.[3]

C- vs. N-Acylation: A Study in Regioselectivity

Acylation reactions with electrophiles like acid chlorides highlight the ambident nature of this compound. The reaction can proceed via two pathways:

-

N-Acylation: Attack by the nitrogen atom leads to the formation of an enamide.

-

C-Acylation: Attack by the α-carbon leads to the formation of an enaminone.

A systematic study on the acylation of the analogous mthis compound revealed that reaction outcomes can be directed.[21] For instance, using pyridine as the base with aliphatic acid chlorides leads exclusively to N-acylated (Z)-enamides in excellent yields.[21] This demonstrates that while both sites are nucleophilic, conditions can be tuned to favor one over the other. This selectivity is crucial for synthetic planning, as enamides and enaminones are themselves valuable and distinct synthetic intermediates.[21]

Cycloaddition & Condensation: The Gateway to Heterocycles

The most prominent application of this compound is its role as a precursor in the synthesis of heterocyclic compounds.[3]

First reported in 1881, the Hantzsch synthesis is a classic multi-component reaction that remains a highly reliable method for creating 1,4-dihydropyridines (1,4-DHPs).[3][6] These 1,4-DHPs are not only precursors to aromatic pyridines but are also a critical class of calcium channel blockers used to treat cardiovascular diseases, such as Felodipine and Nifedipine.[6][22][23]

The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (one of which forms the enamine, this compound, in situ), and an ammonia source.[6][23]

Mechanism: The reaction proceeds through a sequence of well-established steps:

-

Enamine Formation: Ethyl acetoacetate reacts with ammonia to form this compound.

-

Knoevenagel Condensation: A second molecule of ethyl acetoacetate condenses with the aldehyde to form an α,β-unsaturated carbonyl compound.[3][23]

-

Michael Addition: The nucleophilic α-carbon of the enamine (this compound) attacks the electron-deficient β-carbon of the α,β-unsaturated intermediate.[3][23]

-

Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization and loses a molecule of water to form the stable 1,4-dihydropyridine ring.[3]

Caption: Mechanistic workflow of the Hantzsch Pyridine Synthesis.

This protocol is a representative example of a Hantzsch-type cycloaddition reaction used in the synthesis of the drug Felodipine.[22]

Materials:

-

2,3-Dichlorobenzylideneacetylacetic acid methyl ester (benzylidene intermediate, 1.0 eq)

-

This compound (1.5 eq)

-

Toluene

-

Heptane

-

Reaction vessel with heating and stirring capabilities

Procedure:

-

Charge the reaction vessel with the methyl benzylidene intermediate (e.g., 25.0 g, 0.091 mol) and this compound (e.g., 17.72 g, 0.136 mol). The reaction is performed under solvent-free (neat) conditions.[22]

-

Heat the reaction mixture to a temperature range of 55-60 °C with stirring for 3 hours.[22]

-

After the reaction is complete (monitored by HPLC or TLC), add toluene and heat to 65-70 °C to obtain a clear solution.

-

Precipitate the solid product by adding heptane to the warm toluene solution.

-

Isolate the pale yellow solid by filtration and dry. This yields the dihydropyridine product (Felodipine) with high purity (>98%).[22]

Causality: Performing the reaction neat at a moderate temperature accelerates the cycloaddition while minimizing solvent waste. The choice of a toluene/heptane solvent system for crystallization is a classic technique where toluene acts as the "good" solvent and heptane as the "poor" solvent (anti-solvent), allowing for controlled precipitation and purification of the final product.

Safety and Handling

This compound is a corrosive chemical and must be handled with appropriate safety precautions.[24][25]

GHS Hazard Information

| Hazard Class | GHS Code | Signal Word | Statement | Source(s) |

| Skin Corrosion/Irritation | H314 | Danger | Causes severe skin burns and eye damage | [7][8][11] |

| Serious Eye Damage | H318 | Danger | Causes serious eye damage | [7][8] |

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation | [7][8][11] |

Handling and Storage:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[24][25]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles or a face shield, appropriate protective gloves (e.g., nitrile), and a lab coat.[8][24]

-

Handling: Avoid contact with eyes, skin, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[13][24][25]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as acids, bases, and oxidizing agents.[15][24] Due to its sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[13]

Conclusion

This compound stands out as a remarkably versatile and powerful intermediate in organic chemistry. Its value is derived from a unique combination of structural features: the tautomeric equilibrium between its dominant enamine and minor imine forms provides a switchable reactivity profile, allowing it to function as a potent ambident nucleophile. This dual nature, coupled with its straightforward synthesis, makes it an indispensable tool for constructing the complex heterocyclic scaffolds that form the core of numerous pharmaceuticals, agrochemicals, and fine chemicals. A thorough understanding of its properties, reactivity, and the causality behind its reaction mechanisms, as detailed in this guide, is paramount for any scientist seeking to exploit its full synthetic potential.

References

-

Das, B., et al. (2021). Systematic study on acylation of mthis compound with acid chlorides of aliphatic, aromatic and α,β-unsaturated carboxylic acids. Indian Journal of Chemistry, Sec B, 60B(2), 290-301. Retrieved from [Link]

-

This compound | C6H11NO2 | CID 637551. (n.d.). PubChem. Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEET - Ethyl-3-Aminocrotonate. (n.d.). Godavari Biorefineries Ltd. Retrieved from [Link]

-

This compound Safety Data Sheet. (2023, December 12). Godavari Biorefineries Ltd. Retrieved from [Link]

- Process for the preparation of 4 -substituted -1, 4-dihydropyridines. (2012, September 20). Google Patents.

-

Tuan, P. A., et al. (2016). study on factors influencing synthesis of this compound. Tạp chí Hóa học, 54(2), 241-244. Retrieved from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved from [Link]

-

This compound: A Key Pharmaceutical Intermediate and Its Applications. (n.d.). Retrieved from [Link]

-

Mthis compound. (n.d.). Glindia. Retrieved from [Link]

-

This compound: Applications in Feed Additives and Beyond. (n.d.). Retrieved from [Link]

-

This compound, 98+%. (n.d.). Fisher Scientific. Retrieved from [Link]

-

Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation... (2005). Molecules, 10(1), 115-125. Retrieved from [Link]

-

Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

The [3+2] Cycloaddition Reaction. (n.d.). Retrieved from [Link]

-

Imine-Enamine Tautomerization. (n.d.). Furman Chemistry 120 - PBworks. Retrieved from [Link]

-

Imines and Enamines: Preparation and Tautomerism. (2023, February 28). YouTube. Retrieved from [Link]

-

Li, W., et al. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. Nature Communications, 9(1), 4993. Retrieved from [Link]

- Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters. (n.d.). Google Patents.

-

Electrophilic amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Formation of Imines and Enamines. (n.d.). Chemistry Steps. Retrieved from [Link]

-

imine & enamine tautomers. (2020, March 20). YouTube. Retrieved from [Link]

Sources

- 1. This compound | Benchchem [benchchem.com]

- 2. Mthis compound - Glindia [glindiachemicals.com]

- 3. This compound | 626-34-6 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. This compound | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. godavaribiorefineries.com [godavaribiorefineries.com]

- 9. Actylis - Ethyl-3-Aminocrotonate - Catalyst [solutions.actylis.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound 98 626-34-6 [sigmaaldrich.com]

- 12. nbinno.com [nbinno.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. This compound | 626-34-6 [chemicalbook.com]

- 15. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 16. Furman Chemistry 120: Organic / Imine-Enamine Tautomerization [furmanchm120.pbworks.com]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. This compound synthesis - chemicalbook [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. op.niscpr.res.in [op.niscpr.res.in]

- 22. WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines - Google Patents [patents.google.com]

- 23. alfa-chemistry.com [alfa-chemistry.com]

- 24. godavaribiorefineries.com [godavaribiorefineries.com]

- 25. fishersci.com [fishersci.com]

Ethyl 3-Aminocrotonate: A Technical Guide for the Pharmaceutical Scientist

1.0 Executive Summary

Ethyl 3-aminocrotonate (CAS No. 626-34-6) is a highly versatile and foundational building block in modern pharmaceutical synthesis.[1] As a β-enamino ester, its unique electronic and structural characteristics, particularly its ambident nucleophilicity, render it an indispensable intermediate for the construction of a wide array of nitrogen-containing heterocycles.[2] This guide provides an in-depth analysis of this compound, covering its physicochemical properties, optimized synthesis protocols, core reactivity, and pivotal role in the manufacturing of Active Pharmaceutical Ingredients (APIs). Special emphasis is placed on its application in the Hantzsch synthesis of 1,4-dihydropyridines, a class of compounds that includes blockbuster calcium channel blockers such as Nifedipine and Felodipine.[2][3] This document is intended for researchers, chemists, and drug development professionals, offering both theoretical understanding and practical, field-proven methodologies.

2.0 Physicochemical Properties & Structural Analysis

A comprehensive understanding of a starting material's properties is paramount for reaction design, process optimization, and safety.

2.1 Key Identifiers and Properties

The fundamental physical and chemical properties of this compound are summarized below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 626-34-6 | [4][5][6] |

| Molecular Formula | C₆H₁₁NO₂ | [5][7] |

| Molecular Weight | 129.16 g/mol | [5][6][7] |

| IUPAC Name | ethyl (2E)-3-aminobut-2-enoate | [8] |

| Synonyms | Ethyl β-aminocrotonate, 3-Amino-2-butenoic acid ethyl ester | [8] |

| Appearance | Colorless to pale yellow liquid or fused solid | [9][10] |

| Melting Point | 33-35 °C | [4][6] |

| Boiling Point | 210-215 °C | [4][6] |

| Density | ~1.022 g/mL at 25 °C | [6] |

| Water Solubility | 26 g/L at 25 °C | [4][11] |

2.2 Structural and Electronic Characteristics

The synthetic utility of this compound is a direct consequence of its unique molecular structure.[2] It exists as a mixture of (Z) and (E) geometric isomers, with the (Z)-isomer being more stable due to the formation of an intramolecular hydrogen bond between the amine proton and the ester carbonyl oxygen.[2]

The molecule also exhibits keto-enol tautomerism, though the enamine form is overwhelmingly predominant.[2] This enamine functionality is the heart of its reactivity, creating a conjugated system that results in two key nucleophilic sites: the nitrogen atom and the α-carbon. This "ambident nucleophilic character" allows it to react with electrophiles at either position, a behavior that can be controlled by carefully selecting reaction conditions to achieve desired regioselectivity.[2][12]

3.0 Synthesis and Purification

The most prevalent and industrially scalable method for producing this compound is the condensation reaction between ethyl acetoacetate and an ammonia source.[2][4]

3.1 Primary Synthetic Route: Condensation of Ethyl Acetoacetate

This reaction involves the formation of an enamine from the nucleophilic attack of ammonia on the ketone carbonyl of ethyl acetoacetate, followed by dehydration.[2] The choice of ammonia source (e.g., aqueous ammonia, ammonium acetate, ammonium carbamate) and solvent can be optimized to maximize yield and purity.[2][5][13]

Caption: Synthesis of this compound from Ethyl Acetoacetate.

3.2 Detailed Experimental Protocol (Batch Synthesis)

This protocol describes a robust laboratory-scale synthesis using ammonium carbamate, which readily provides ammonia in situ.

Materials:

-

Ethyl acetoacetate (154 mmol, 19.4 mL)

-

Ammonium carbamate (154 mmol, 11.7 g)

-

Methanol (160 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a solution of ethyl acetoacetate in methanol within the round-bottom flask, add ammonium carbamate in one portion at room temperature (20°C).[5]

-

Stir the resulting suspension vigorously. The solid material will gradually dissolve over approximately 1.5 hours, yielding a clear yellow solution.[5]

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC) with a mobile phase of cyclohexane/EtOAc (1:1).

-

Once the reaction is complete, concentrate the reaction mixture to dryness using a rotary evaporator.

-

The resulting yellow liquid is this compound, often obtained in quantitative yield without the need for further purification.[5]

3.3 Process Optimization Insights

-

Temperature Control: The reaction temperature is a critical parameter. While some batch processes run at room temperature, continuous flow processes using aqueous ammonia have shown that increasing the temperature from 30°C to 50°C can boost yields from 84% to 94%.[2][5] However, in other setups, higher temperatures can lead to decreased yields, highlighting the need for optimization specific to the chosen reagents and equipment.[2]

-

Continuous Flow Synthesis: For large-scale production, continuous flow reactors offer superior control over reaction parameters. A common setup involves mixing ethyl acetoacetate with a 25% aqueous ammonia solution in a 1:3 ratio with a residence time of around 22 minutes, achieving high yields efficiently.[5]

4.0 Core Reactivity for Heterocyclic Synthesis

This compound's value lies in its ability to serve as a synthon for a multitude of heterocyclic scaffolds fundamental to medicinal chemistry.

4.1 The Hantzsch Dihydropyridine Synthesis

The most significant application of this compound is in the Hantzsch pyridine synthesis, a multi-component reaction that produces 1,4-dihydropyridines (1,4-DHPs).[2][3] These structures form the core of a major class of calcium channel blockers used to treat cardiovascular diseases.[2][14] The reaction condenses an aldehyde, a β-ketoester, and an enamine (this compound) to form the DHP ring.[14][15]

Caption: Mechanism of the Hantzsch Dihydropyridine Synthesis.

4.1.1 General Protocol for Hantzsch Dihydropyridine Synthesis

This protocol is a general template adaptable for various aldehydes and β-ketoesters.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

β-ketoester (e.g., methyl acetoacetate) (1.0 mmol)

-

This compound (1.0 mmol)

-

Solvent (e.g., ethanol, isopropanol) (10-20 mL)

-

Catalyst (optional, e.g., piperidine, acetic acid)

-

Reflux condenser and heating mantle

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde and the β-ketoester in the chosen solvent.[15]

-

Add this compound to the mixture.[15]

-

If a catalyst is employed, add it at this stage (e.g., a few drops of piperidine).[15]

-

Heat the reaction mixture to reflux and monitor its progress by TLC.[15]

-

Upon completion, cool the mixture to room temperature. The product often crystallizes out of the solution.

-

Isolate the solid product by filtration, wash with cold solvent, and dry under vacuum. Further purification can be achieved by recrystallization.

4.2 Paal-Knorr and Related Pyrrole Syntheses

The Paal-Knorr synthesis traditionally involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine to form a pyrrole.[16][17] this compound can participate in variations of this reaction. Its enamine nitrogen acts as the nucleophile that initiates cyclization, making it a valuable precursor for constructing substituted pyrrole rings, which are prevalent in many natural products and pharmaceuticals.[18][19] The reaction typically proceeds under neutral or weakly acidic conditions, as strongly acidic conditions may favor furan synthesis.[18]

4.3 Pyrimidine Ring Formation

Pyrimidines are another critical class of heterocycles, forming the basis of nucleic acids and numerous drugs.[20][21] this compound can serve as a three-carbon component in pyrimidine synthesis. It can undergo condensation reactions with compounds containing an amidine functionality (or precursors like urea) to form the six-membered pyrimidine ring.[20][22] These syntheses often involve a cyclization-condensation sequence, providing a direct route to functionalized pyrimidine-5-carboxylic esters.[23]

5.0 Case Study: Synthesis of Dihydropyridine-Based APIs

The industrial significance of this compound is best exemplified by its use in the synthesis of dihydropyridine calcium channel blockers.

5.1 The Felodipine and Nifedipine Synthetic Pathways

The synthesis of Felodipine involves a cycloaddition reaction between this compound and a 2,3-dichlorobenzylidene compound.[2][24] Similarly, Nifedipine is prepared by reacting a 2-nitrobenzylidene intermediate with an aminocrotonate ester.[25][26] These reactions are large-scale industrial applications of the Hantzsch synthesis.

Caption: Synthetic Pathway to Dihydropyridine APIs.

Process conditions for these syntheses are carefully controlled. The reaction is typically carried out by refluxing the components in an alcohol solvent like isopropanol for an extended period.[24] In some processes, catalysts such as pyridine or a strong acid may be used to drive the cyclization to completion.[24] The final API product often crystallizes directly from the reaction solution, which can be isolated by filtration, simplifying the purification process.[24]

6.0 Safety, Handling, and Storage

This compound is a corrosive and hazardous chemical that requires strict safety protocols.

6.1 Hazard Identification

| Hazard Class | GHS Statement | Source(s) |

| Skin Corrosion | H314: Causes severe skin burns and eye damage. | [8][27] |

| Serious Eye Damage | H318: Causes serious eye damage. | [8][27] |

| STOT - Single Exposure | H335: May cause respiratory irritation. | [8][27] |

| Other Hazards | Lachrymator (tear-inducing), Stench. | [7] |

6.2 Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK).[6]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[27]

6.3 Storage and Stability

-

Keep the container tightly closed to protect from air and moisture, as the compound is hygroscopic.[4][11]

-

Store in a designated corrosives area away from incompatible substances such as acids, bases, and strong oxidizing agents.[7][11]

-

The material is stable under recommended storage conditions.[11]

This compound is more than a simple chemical intermediate; it is a strategic building block that enables the efficient synthesis of complex, biologically active heterocyclic molecules. Its well-understood reactivity, particularly in the Hantzsch dihydropyridine synthesis, has cemented its role in the production of life-saving cardiovascular drugs. For the pharmaceutical scientist, a mastery of its properties, synthesis, and reaction mechanisms is essential for innovation in drug discovery and the optimization of API manufacturing processes.

8.0 References

-

Benchchem. (n.d.). This compound | 626-34-6. Retrieved from Benchchem.

-

Chemical Industry News. (2025, November 6). Exploring the Chemical Properties and Synthesis of this compound (CAS 626-34-6).

-

ChemicalBook. (n.d.). This compound synthesis. Retrieved from ChemicalBook.

-

Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET - this compound. Retrieved from Sigma-Aldrich.

-

Godavari Biorefineries Ltd. (2016, January 13). MATERIAL SAFETY DATA SHEET - Ethyl-3-Aminocrotonate. Retrieved from Godavari Biorefineries Ltd.

-

Sigma-Aldrich. (n.d.). This compound 98 626-34-6. Retrieved from Sigma-Aldrich.

-

Pharmaffiliates. (n.d.). This compound: A Key Pharmaceutical Intermediate and Its Applications.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Actylis. (n.d.). Ethyl-3-Aminocrotonate - Catalyst. Retrieved from Actylis.

-

Godavari Biorefineries Ltd. (2022, May 2). This compound Safety Data Sheet. Retrieved from Godavari Biorefineries Ltd.

-

Nguyen, T. H. P., et al. (n.d.). study on factors influencing synthesis of this compound. ResearchGate.

-

Grokipedia. (n.d.). Paal–Knorr synthesis.

-

Google Patents. (2012, September 20). WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines.

-

Indian Journal of Chemistry, Sec B. (2021, February). Systematic study on acylation of mthis compound with acid chlorides of aliphatic, aromatic and α.

-

Thermo Fisher Scientific. (n.d.). This compound, 98+% 500 g. Retrieved from thermofisher.com.

-

Benchchem. (n.d.). Application Notes and Protocols: Ethyl 3-amino-2-methylbut-2-enoate in Hantzsch Ester Synthesis.

-

Fisher Scientific. (n.d.). This compound, 98+%. Retrieved from Fisher Scientific.

-

Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis.

-

International Journal of Pharmaceutical Sciences and Research. (2014, December 8). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW.

-

Google Patents. (n.d.). US6294673B1 - Process for preparing nifedipine.

-

Wikipedia. (n.d.). Paal–Knorr synthesis.

-

Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

-

PubMed Central. (2021, December 22). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions.

-

Godavari Biorefineries Ltd. (n.d.). Ethyl 3-amino crotonate. Retrieved from Godavari Biorefineries Ltd.

-

Opulent Pharma. (n.d.). This compound.

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

PubMed. (2023, May 5). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.

-

ResearchGate. (2025, September 2). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.

-

Veeprho. (n.d.). Nifedipine EP Impurity D | CAS 14205-39-1.

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl....

-

Google Patents. (n.d.). DE19727350C1 - Process for the preparation of nifedipine.

-

PubMed. (n.d.). [Five-ring analogs of nifedipine. 3. Synthesis and reactions of 1,4-dihydropyridines with 4-(4-nitro-5-imidazolyl)-substituents].

-

Glindia. (n.d.). Mthis compound.

-

RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.

-

Simson Pharma Limited. (n.d.). Building Blocks.

-

Thieme Connect. (n.d.). Product Class 12: Pyrimidines.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 626-34-6 | Benchchem [benchchem.com]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound 98 626-34-6 [sigmaaldrich.com]

- 7. godavaribiorefineries.com [godavaribiorefineries.com]

- 8. This compound | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A12991.36 [thermofisher.com]

- 10. Ethyl 3-amino crotonate | Godavari [godavaribiorefineries.com]

- 11. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 12. op.niscpr.res.in [op.niscpr.res.in]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. grokipedia.com [grokipedia.com]

- 17. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 18. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 19. rgmcet.edu.in [rgmcet.edu.in]

- 20. sphinxsai.com [sphinxsai.com]

- 21. Thieme E-Books & E-Journals [thieme-connect.de]

- 22. researchgate.net [researchgate.net]

- 23. Pyrimidine synthesis [organic-chemistry.org]

- 24. WO2012123966A1 - Process for the preparation of 4 -substituted -1, 4-dihydropyridines - Google Patents [patents.google.com]

- 25. US6294673B1 - Process for preparing nifedipine - Google Patents [patents.google.com]

- 26. DE19727350C1 - Process for the preparation of nifedipine - Google Patents [patents.google.com]

- 27. godavaribiorefineries.com [godavaribiorefineries.com]

Ethyl 3-Aminocrotonate: A Cornerstone Synthon in Modern Organic and Medicinal Chemistry

Abstract

Ethyl 3-aminocrotonate, a deceptively simple β-enamino ester, represents a pivotal building block in the annals of organic synthesis. Its discovery and subsequent exploitation have paved the way for the construction of a vast array of heterocyclic scaffolds, many of which are central to the pharmaceutical and agrochemical industries. This technical guide provides an in-depth exploration of this compound, from its fundamental synthesis and unique electronic properties to its strategic application in complex molecular design, most notably in the venerable Hantzsch pyridine synthesis. We will dissect the mechanistic underpinnings of its reactivity, provide validated experimental protocols, and highlight its enduring legacy in drug development, offering researchers and professionals a comprehensive resource on this indispensable synthetic tool.

Introduction: The Emergence of a Versatile Nucleophile

The story of this compound is intrinsically linked to the broader development of enamine chemistry. While not as explosive as the discovery of the Grignard reagent, its quiet emergence as a stable, isolable enamine has had a profound and lasting impact. Its significance lies in its dual reactivity profile: the electron-rich enamine system provides a potent nucleophilic center at the α-carbon, while the conjugated ester group modulates this reactivity and provides a handle for further transformations.[1] This "vinylogous" amide character—where the electronic properties of the amide are transmitted through a conjugated π-system—is the key to its synthetic utility.[2][3]

Historically, the most celebrated application of this compound (or its in situ generated equivalent) is the Hantzsch Pyridine Synthesis , first reported by Arthur Hantzsch in 1881.[4][5] This multicomponent reaction, which elegantly combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source, provides direct access to 1,4-dihydropyridines (DHPs), a scaffold of immense medicinal importance.[4][6][7] The antihypertensive drug Nifedipine and its analogs are prominent examples of commercially successful pharmaceuticals built upon the Hantzsch DHP framework.[4][7]

This guide will delve into the core aspects of this compound, providing both the theoretical foundation and the practical knowledge required to leverage its full synthetic potential.

Synthesis and Physicochemical Properties

The preparation of this compound is a foundational laboratory procedure, prized for its simplicity and efficiency. The most common and direct method involves the condensation of ethyl acetoacetate with an ammonia source.[1][8]

Optimized Laboratory Synthesis Protocol

This protocol describes a reliable, high-yield synthesis of this compound from ethyl acetoacetate and ammonium carbamate.

Methodology:

-

To a solution of ethyl acetoacetate (19.4 mL, 154 mmol) in methanol (160 mL) in a round-bottom flask, add ammonium carbamate (11.7 g, 154 mmol) in a single portion at room temperature (20°C).

-

Stir the resulting suspension vigorously. The solid material will gradually dissolve over approximately 1.5 hours, yielding a clear, pale-yellow solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of cyclohexane/ethyl acetate as the eluent (Expected Rf ≈ 0.36).

-

Once the reaction is complete, remove the solvent (methanol) under reduced pressure using a rotary evaporator.

-

The process yields this compound as a yellow liquid in nearly quantitative yield (approx. 19.8 g, 153 mmol).[9]

Causality Note: Ammonium carbamate is an excellent choice as it provides a controlled, in situ source of ammonia in the methanolic solution, avoiding the need for gaseous ammonia or pressurized systems. The reaction proceeds efficiently at room temperature, making it an energy-efficient and safe procedure.

Physicochemical Data

A thorough understanding of a reagent's properties is critical for its effective use and safe handling.

| Property | Value | Source |

| CAS Number | 626-34-6 | [10] |

| Molecular Formula | C₆H₁₁NO₂ | [9] |

| Molecular Weight | 129.16 g/mol | [9] |

| Appearance | Colorless to pale yellow liquid or fused solid | [11][12] |

| Melting Point | 33-35 °C | [13][14] |

| Boiling Point | 210-215 °C | [13][14] |

| Density | 1.022 g/mL at 25 °C | [13][14] |

| Solubility | Soluble in water (26 g/L at 25°C), ethanol, acetone | [8][13][15] |

Handling and Storage: this compound is sensitive to air and moisture and is hygroscopic.[8] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to maintain its purity and reactivity.[8]

The Principle of Vinylogy: Understanding Reactivity

The synthetic power of this compound stems from the principle of vinylogy.[2] The nitrogen lone pair delocalizes through the C=C double bond to the carbonyl group, creating a "push-pull" system. This conjugation has two major consequences:

-

Nucleophilic α-Carbon: It significantly increases the electron density at the α-carbon (the carbon adjacent to the ester), making it a soft nucleophile, primed to attack electrophiles.

-

Ambident Reactivity: The molecule possesses multiple reactive sites. Acylation, for instance, can occur at the nitrogen (N-acylation) or the α-carbon (C-acylation), with the outcome often dictated by the reaction conditions and the nature of the electrophile.[1][16]

This dual nature allows it to act as a versatile synthon in a wide array of transformations beyond the Hantzsch synthesis, including Michael additions and other formal cycloadditions.[17][18]

The Hantzsch Pyridine Synthesis: A Mechanistic Deep Dive

The Hantzsch synthesis is the quintessential application of this compound's reactivity. It is a four-component reaction that constructs the medicinally vital 1,4-dihydropyridine core.[19] Although often performed as a one-pot synthesis by mixing an aldehyde, ethyl acetoacetate, and ammonia, the reaction proceeds through key intermediates, namely an enamine (like this compound) and an α,β-unsaturated carbonyl compound.[5][6]

The Reaction Mechanism

The mechanism can be logically dissected into two convergent pathways followed by a final cyclization.

-

Formation of the Enamine (Nucleophile): One equivalent of ethyl acetoacetate reacts with ammonia to form this compound (Intermediate A ). This is the key nucleophilic component.

-

Formation of the Knoevenagel Adduct (Electrophile): A second equivalent of ethyl acetoacetate undergoes a Knoevenagel condensation with an aldehyde (e.g., benzaldehyde). This involves the formation of an enolate from ethyl acetoacetate, which then attacks the aldehyde, followed by dehydration to yield an α,β-unsaturated dicarbonyl compound (Intermediate B ).[7][20]

-

Michael Addition: The nucleophilic α-carbon of the enamine (A ) attacks the electrophilic β-carbon of the Knoevenagel adduct (B ) in a classic Michael addition reaction. This crucial C-C bond-forming step assembles the full carbon skeleton of the final product.[5]

-

Cyclization and Dehydration: The intermediate from the Michael addition undergoes an intramolecular cyclization, where the nitrogen atom attacks one of the carbonyl groups. Subsequent dehydration (loss of a water molecule) yields the stable 1,4-dihydropyridine ring.[1]

Protocol for a One-Pot Hantzsch Synthesis

This protocol details a modern, solvent-free synthesis of a Hantzsch ester using γ-Al₂O₃ nanoparticles as a recyclable catalyst, highlighting green chemistry principles.

Methodology:

-

In a reaction vessel, combine an aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (2 mmol), and γ-Al₂O₃ nanoparticles (0.2 g).

-

Heat the mixture in an oil bath at 90°C under solvent-free conditions.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 5-15 minutes.

-

Upon completion, wash the reaction mixture with brine and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of hot ethanol and water to afford the pure 1,4-dihydropyridine derivative.[21]

Self-Validating System: The high yield (often >90%) and short reaction time under these conditions validate the efficiency of the catalytic, solvent-free approach.[21] The catalyst's reusability can be confirmed by recovering it after the reaction, washing, drying, and using it in a subsequent run with minimal loss of activity.

Applications in Drug Discovery and Development

The legacy of this compound is most prominent in the pharmaceutical sector.[17][22] The Hantzsch synthesis, enabled by this synthon, has been the workhorse for producing a multitude of calcium channel blockers used to treat hypertension and cardiovascular disease.[4][7]

Key Drug Examples:

-

Nifedipine: A first-generation DHP used to manage angina and hypertension.

-

Amlodipine: A long-acting calcium channel blocker widely prescribed for hypertension and coronary artery disease.[4]

-

Felodipine: Another important member of this class, used for treating high blood pressure. The synthesis of Felodipine and its analogs is a significant application area for β-amino crotonates.[23][24]

The versatility of the enamine functionality allows for its incorporation into a wide range of heterocyclic systems beyond pyridines, making it a valuable intermediate for synthesizing diverse molecular scaffolds for drug screening libraries.[15][17]

Conclusion

From its fundamental role in the historic Hantzsch synthesis to its application in modern, sustainable chemical processes, this compound has proven to be an exceptionally robust and versatile building block. Its unique electronic structure, governed by the principle of vinylogy, provides a predictable yet powerful tool for C-C bond formation and heterocycle construction. For researchers in organic synthesis and medicinal chemistry, a deep understanding of the synthesis, reactivity, and strategic application of this cornerstone synthon remains not just relevant, but essential for the continued innovation and development of complex, biologically active molecules.

References

- Hantzsch pyridine synthesis. (n.d.). Google Arts & Culture.

- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.

- This compound | 626-34-6. (n.d.). Benchchem.

- This compound: A Key Pharmaceutical Intermediate and Its Applications. (n.d.). Papharma.

- Exploring the Chemical Properties and Synthesis of this compound (CAS 626-34-6). (2025). Medium.

- This compound synthesis. (n.d.). ChemicalBook.

- Reaction of Ester with ammonia: Ammonolysis Reaction. (2023). YouTube.

- Reaction of Arynes with Vinylogous Amides: Nucleophilic Addition to the ortho-Quinodimethide Intermediate. (2013). American Chemical Society.

- HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. (2022). YouTube.

- Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D.

- Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. (2023). YouTube.

- Hantzsch Dihydropyridine Synthesis. (n.d.). Thermo Fisher Scientific.

- Hantzsch pyridine synthesis. (n.d.). Wikipedia.

- Reaction of Arynes with Vinylogous Amides: Nucleophilic Addition to the ortho-Quinodimethide Intermediate. (2013). Organic Letters.

- The reaction of arylaldehyde, ethyl acetoacetate, dimedone and ammonium acetate. (n.d.). ResearchGate.

- Ethyl-3-Aminocrotonate. (n.d.). Actylis.

- Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. (2021). PubMed Central.

- Formal Cycloaddition Reactions of Vinylogous Amides with α,β-Unsaturated Iminiums. A Strategy for Constructing Piperidinyl Heterocycles. (n.d.). Organic Letters.

- Systematic study on acylation of mthis compound with acid chlorides of aliphatic, aromatic and α. (2021). Indian Journal of Chemistry.

- study on factors influencing synthesis of this compound. (n.d.). ResearchGate.

- Ethyl 3-amino crotonate. (n.d.). Godavari Biorefineries Ltd.

- This compound, 98+% 500 g. (n.d.). Thermo Fisher Scientific.

- Vinylogy. (n.d.). Wikipedia.